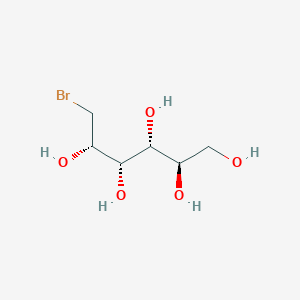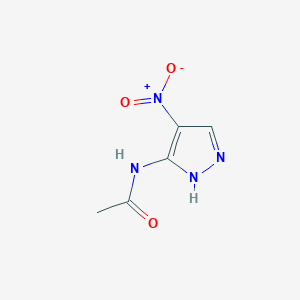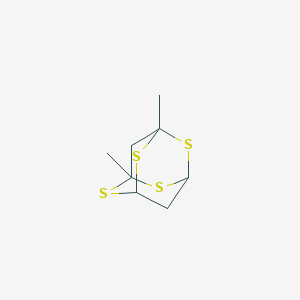![molecular formula C18H36N2O4 B097927 Bis[2-(diethylamino)ethyl] adipate CAS No. 16545-00-9](/img/structure/B97927.png)
Bis[2-(diethylamino)ethyl] adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(diethylamino)ethyl] adipate, also known as DEAEAD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAEAD is a cationic surfactant that is commonly used in the fields of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Bis[2-(diethylamino)ethyl] adipate has a wide range of applications in scientific research. It is commonly used as a surfactant in protein purification and chromatography. Bis[2-(diethylamino)ethyl] adipate can also be used to solubilize membrane proteins and lipids. In addition, Bis[2-(diethylamino)ethyl] adipate has been used as a transfection agent in gene therapy and as a delivery vehicle for drugs and nucleic acids.
Mecanismo De Acción
The mechanism of action of Bis[2-(diethylamino)ethyl] adipate is not fully understood. However, it is believed that Bis[2-(diethylamino)ethyl] adipate interacts with the cell membrane, leading to the formation of transient pores that allow the entry of molecules into the cell. Bis[2-(diethylamino)ethyl] adipate has also been shown to disrupt the lipid bilayer of the cell membrane, leading to cell lysis.
Biochemical and Physiological Effects:
Bis[2-(diethylamino)ethyl] adipate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Bis[2-(diethylamino)ethyl] adipate can enhance the activity of enzymes such as alkaline phosphatase and lactate dehydrogenase. Bis[2-(diethylamino)ethyl] adipate has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that Bis[2-(diethylamino)ethyl] adipate can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[2-(diethylamino)ethyl] adipate has several advantages for lab experiments. It is a relatively inexpensive surfactant that is easy to synthesize. Bis[2-(diethylamino)ethyl] adipate is also stable over a wide range of pH and temperature conditions. However, Bis[2-(diethylamino)ethyl] adipate has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Bis[2-(diethylamino)ethyl] adipate. One area of research is the development of Bis[2-(diethylamino)ethyl] adipate-based drug delivery systems for targeted cancer therapy. Another area of research is the use of Bis[2-(diethylamino)ethyl] adipate as a transfection agent for gene therapy. Additionally, further studies are needed to understand the mechanism of action of Bis[2-(diethylamino)ethyl] adipate and its potential toxicity to cells.
Métodos De Síntesis
Bis[2-(diethylamino)ethyl] adipate can be synthesized by reacting diethylamine with adipic acid in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water. The purity of the synthesized Bis[2-(diethylamino)ethyl] adipate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
16545-00-9 |
|---|---|
Fórmula molecular |
C18H36N2O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
bis[2-(diethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C18H36N2O4/c1-5-19(6-2)13-15-23-17(21)11-9-10-12-18(22)24-16-14-20(7-3)8-4/h5-16H2,1-4H3 |
Clave InChI |
RGAMPJYGTCSRAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Otros números CAS |
16545-00-9 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)




![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)


